molecular formula C10H4ClFN2S B1476540 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 2098009-57-3

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine

Cat. No.: B1476540
CAS No.: 2098009-57-3
M. Wt: 238.67 g/mol
InChI Key: BVLXNKPEXNGKQD-UHFFFAOYSA-N
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Description

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine (CAS 2098009-57-3, Cat. No. 1689949) is a high-purity (98%) chemical reagent specifically designed for research applications in medicinal chemistry and drug discovery. As a member of the benzo[4,5]thieno[3,2-d]pyrimidine family, this compound serves as a versatile and valuable synthetic intermediate. Its molecular formula is C10H4ClFN2S, with a molecular weight of 238.67 . The core structure of the thienopyrimidine scaffold is known for its diverse biological activities, making derivatives like this one prime candidates for the development of new therapeutic agents. The presence of both a chloro and a fluoro substituent on the aromatic system provides distinct reactive sites for further functionalization through cross-coupling reactions and nucleophilic substitutions, allowing researchers to create a diverse library of novel compounds for biological screening. This compound is supplied with a guaranteed purity of 98% and requires storage under an inert atmosphere at 2-8°C to ensure long-term stability . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-6-fluoro-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2S/c11-10-9-7(13-4-14-10)5-2-1-3-6(12)8(5)15-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLXNKPEXNGKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases and other targets, the compound disrupts essential cellular processes, leading to the death of cancer cells. This results in the effective treatment of cancer.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that regulate various cellular processes by transferring phosphate groups from ATP to specific amino acids in proteins. The compound’s interaction with protein kinases can inhibit their activity, thereby affecting cell signaling pathways and cellular functions. Additionally, this compound has been found to interact with other biomolecules such as topoisomerases and histone deacetylases, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher dosages, the compound can induce toxic or adverse effects, including cellular toxicity and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide biosynthesis and energy metabolism. For instance, it can inhibit the activity of enzymes such as glycinamide ribonucleotide formyltransferase and serine hydroxymethyl transferase, which are critical for purine and pyrimidine biosynthesis. These interactions can lead to changes in metabolite levels, ultimately affecting cellular metabolism and function.

Biological Activity

4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₆ClF₁N₅S
  • Molar Mass : 273.7 g/mol

This compound features a thieno-pyrimidine core, which is known for its potential in various therapeutic applications.

Antitumor Activity

Research indicates that compounds containing the thieno-pyrimidine moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno-pyrimidine can inhibit the proliferation of cancer cell lines such as A549 (non-small cell lung cancer) and other tumor types through various mechanisms including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Induces apoptosis via caspase activation
Thieno-pyrimidine derivativeMCF-7 (breast cancer)20Inhibits cell cycle progression

Antimicrobial Activity

Thieno-pyrimidine derivatives have also been studied for their antimicrobial properties. These compounds show efficacy against a range of bacterial and fungal strains. The incorporation of halogen atoms like chlorine and fluorine enhances their antimicrobial potency.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
  • DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, leading to disruption in DNA replication.
  • Apoptosis Induction : Evidence shows that it can trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Study on Antitumor Effects

A study published in Heterocycles demonstrated that a series of thieno-pyrimidine derivatives, including this compound, were evaluated for their antitumor activity against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting potent antitumor effects .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. The findings revealed that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most promising applications of 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of thienopyrimidine have been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), which is implicated in cancer progression and immune response modulation .

Case Study: RIPK2 Inhibition
A study detailed in a patent application highlights the use of thienopyrimidine derivatives in inhibiting RIPK2. The inhibition of this kinase can lead to reduced tumor growth and improved outcomes in cancer therapies. The specific compound this compound has been identified as a potential candidate for further development due to its structural properties that enhance its binding affinity .

Biochemical Research

Proteomics Research
In biochemical applications, this compound serves as a biochemical tool for proteomics research. Its unique structure allows it to interact with specific proteins, making it useful for studying protein functions and interactions within cellular environments .

Table 1: Summary of Biochemical Applications

Application AreaSpecific UseImpact
Medicinal ChemistryAnticancer agentInhibition of RIPK2; tumor growth reduction
Biochemical ResearchProteomics toolProtein interaction studies

Pharmaceutical Development

Drug Formulation
The compound's stability and solubility characteristics make it a candidate for formulation into therapeutic agents. Its incorporation into drug delivery systems can enhance the bioavailability of active ingredients in topical formulations .

Case Study: Topical Formulations
Research has demonstrated the effectiveness of incorporating thienopyrimidine derivatives into topical formulations aimed at treating dermatological conditions. These formulations have been assessed for their safety and efficacy through various dermatokinetic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Anticancer Research

Compound Series (152–157): A series of 4,6-disubstituted thieno[3,2-d]pyrimidines bearing pyrrolidinyl-acetylenic groups demonstrated potent dual inhibition of EGFR and ErbB2 kinases. For example, compound 152 exhibited an EGFR IC${50}$ of 14 nM, while 154 showed an IC${50}$ of 20 nM. These compounds also displayed covalent binding to EGFR, enhancing their inhibitory efficacy .

Key Comparison:

Feature 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine Pyrrolidinyl-Acetylenic Derivatives (e.g., 152–157)
Substituents Cl (C4), F (C6) Pyrrolidinyl-acetylenic groups at C4/C6
Biological Target Not explicitly studied EGFR/ErbB2 kinases
IC$_{50}$ N/A 14–90 nM (EGFR)
Binding Mechanism N/A Covalent interaction with EGFR
Reference

Anticonvulsant Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidine derivatives (e.g., 9a–d, 11a–d) were evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds, substituted with alkoxy and pyrazolyl groups, showed varying efficacy in seizure suppression with minimal neurotoxicity in rotarod tests . The chloro-fluoro substituents in the target compound may enhance blood-brain barrier penetration compared to bulkier alkoxy groups, though this remains speculative without direct data.

Antimicrobial Thienopyrimidine Derivatives

Several thieno[3,2-d]pyrimidine derivatives, such as tetrazolo- and triazine-fused analogs (e.g., 8–18), exhibited potent antimicrobial activity. Compounds 8–13 showed high antibacterial activity, while 12b–18 demonstrated antifungal effects . The chloro and fluoro substituents in the target compound may improve membrane permeability or target binding compared to sulfur-containing derivatives (e.g., methylthio groups in 6 and 7) .

Key Comparison:

Feature This compound Tetrazolo-Fused Derivatives (e.g., 8–12b)
Substituents Cl (C4), F (C6) Tetrazolo/pyrimidine heterocycles
Antibacterial Activity Not tested High (compounds 8–13)
Antifungal Activity Not tested High (compounds 12b–18)
Mechanism N/A Predicted DnaG inhibition (docking studies)
Reference

Fluorescent Thieno[3,2-d]pyrimidine Derivatives

Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides (e.g., 3a–g) and derivative 6 displayed strong solid-state fluorescence, with compound 6 exhibiting a bathochromic shift and high emission intensity . The chloro-fluoro substituents in the target compound may reduce fluorescence efficiency due to increased electron-withdrawing effects compared to methylsulfanyl or methoxy groups.

Key Comparison:

Feature This compound Fluorescent Derivative 6
Substituents Cl (C4), F (C6) Amino (C2), methylsulfanyl (C4)
Fluorescence Not studied Strong emission ($ \lambda_{\text{em}} $: 490–520 nm)
Application N/A Solid-state fluorescent materials
Reference

Morpholino-Substituted Derivatives

The patent compound 2-chloro-4-morpholino-6-((Boc-piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine highlights the role of morpholino and piperazinyl groups in improving solubility and bioavailability. Such substitutions contrast with the chloro-fluoro motif, which may prioritize target affinity over pharmacokinetic properties .

Preparation Methods

Formation of the Thieno[3,2-d]pyrimidine Core

The synthesis begins with the formation of the thieno[3,2-d]pyrimidine ring system. A common intermediate is thieno[3,2-d]pyrimidin-2,4-dione, prepared by ring cyclization of 2-methyl-3-aminothiophene carboxylate. This step establishes the bicyclic heterocyclic scaffold essential for further functionalization.

Chlorination at the C4 Position

The key step for preparing the 4-chloro derivative involves chlorination of the pyrimidin-2,4-dione intermediate using phosphorus oxychloride (POCl3). The reaction is typically refluxed for 20–24 hours, followed by neutralization and crystallization to isolate the 4-chloro intermediate. This chlorination is critical as the chlorine at the C4 position is necessary for the biological activity of the compound.

Nucleophilic Substitutions at the C4 Position

The 4-chloro group is reactive towards nucleophilic substitution, allowing for the introduction of various substituents such as amino groups or triazoles under mild conditions (room temperature in methanol or basic media). However, the chlorine at the C2 position remains largely unreactive under similar conditions, indicating positional selectivity in substitution reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Ring cyclization of 2-methyl-3-aminothiophene carboxylate Formation of thieno[3,2-d]pyrimidin-2,4-dione
2 Chlorination with POCl3 Reflux (~110-180 °C) 20–24 hours 60-95 Critical for 4-chloro substitution
3 Nucleophilic substitution (e.g., NH3 in MeOH) Room temperature Several hours 80-86 Substitution at C4-Cl position
4 Introduction of fluorine substituent via fluorinated precursors Variable Variable Often incorporated in early steps

Representative Synthetic Route Example

A representative synthetic route reported involves:

  • Starting from 4-fluoroacetophenone, multi-step reactions lead to construction of the thieno[3,2-d]pyrimidine core.
  • Chlorination of the pyrimidin-2,4-dione intermediate with POCl3 under reflux to install the 4-chloro group.
  • Subsequent nucleophilic substitution reactions at the 4-position to modify the molecule if desired.
  • Purification by crystallization or chromatography to isolate the target compound.

Research Findings on Preparation

  • The chlorine at the C4 position is essential for biological activity and is introduced via chlorination with POCl3.
  • The 2-position chlorine is less reactive, which allows selective substitution at the 4-position.
  • Modifications at the 4-chloro site affect biological activity significantly, confirming the importance of precise synthetic control.
  • Use of dimethylaminopyridine (DMAP) as a catalyst in chlorination improves yield and reduces emulsion formation compared to N,N-dimethylaniline.
  • Bromination at the 7-position can be introduced to facilitate further coupling reactions but also affects biological activity.

Summary Table of Key Synthetic Features

Feature Description
Core formation Cyclization of aminothiophene carboxylate to form thieno[3,2-d]pyrimidin-2,4-dione
Chlorination reagent Phosphorus oxychloride (POCl3)
Chlorination conditions Reflux, 110–180 °C, 20–24 hours
Fluorine introduction Via fluorinated starting materials or nucleophilic aromatic substitution
Nucleophilic substitution site Selective substitution at C4-chlorine; C2-chlorine unreactive
Catalysts/modifiers DMAP improves chlorination process
Purification Crystallization from ethyl acetate or chromatographic methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine?

  • Methodology : The synthesis typically involves cyclization and halogenation steps. For example, thieno[2,3-d]pyrimidine derivatives are synthesized via condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high temperatures (200°C) . Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Fluorine substitution may involve electrophilic fluorination or nucleophilic displacement, depending on precursor availability.
  • Key Data : Modified Niementowski reactions (heating in formamide) yield intermediate pyrimidines, with subsequent halogenation steps introducing chloro/fluoro groups .

Q. How is the compound characterized structurally?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are standard for confirming the core structure and substituents . Mass spectrometry (GC-MS) validates molecular weight and purity, as demonstrated in analyses of analogous thieno-pyrimidines .
  • Key Data : For example, ¹H NMR of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives shows distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methylene groups (δ 2.5–3.2 ppm) .

Q. What safety protocols are recommended during synthesis?

  • Methodology : Use fume hoods, gloves, and eye protection to avoid inhalation or skin contact. Waste must be segregated and handled by certified disposal services due to halogenated byproducts . Safety statements (e.g., H303+H313+H333) emphasize toxicity risks .
  • Key Data : Hazard codes recommend using P264 (wash hands), P305+P351+P338 (eye exposure protocols), and P337+P313 (seek medical attention) .

Advanced Research Questions

Q. How can functionalization of the pyrimidine core modulate biological activity?

  • Methodology : Substituents at positions 2, 4, and 6 are modified via nucleophilic aromatic substitution. For example, reacting 4-chloro derivatives with amines (e.g., 4-(methylthio)aniline) under acidic conditions introduces diversity . Chloroacetyl chloride can add electrophilic groups for further derivatization .
  • Key Data : Cytotoxicity studies show IC₅₀ values vary by substituent; e.g., 2-chloro-N'-tetrahydrobenzo-thieno-pyrimidin-4-yl acetohydrazide derivatives exhibit activity at 5.07 μM .

Q. What computational approaches predict binding affinity to biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like kinases or DNA repair proteins. Density functional theory (DFT) calculates electronic properties to optimize reactivity .
  • Key Data : Thiazolo[4,5-d]pyrimidines show docking scores correlating with antitumor activity, as seen in studies targeting human cytomegalovirus proteases .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

  • Methodology : Systematic variation of substituents (e.g., chloro, fluoro, trifluoromethyl) followed by in vitro assays (MTT, antimicrobial disk diffusion) identifies pharmacophores. Comparative IC₅₀ tables highlight potency trends .
  • Key Data : Derivatives with electron-withdrawing groups (e.g., -CF₃) at position 6 enhance antibacterial activity by 2–3 fold compared to unsubstituted analogs .

Q. What analytical methods ensure purity during scale-up synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. GC-MS identifies volatile impurities, while elemental analysis confirms stoichiometry .
  • Key Data : GC-MS retention times for thieno-pyrimidines range from 8–12 minutes, with >95% purity required for biological testing .

Q. How are reaction conditions optimized for high-yield synthesis?

  • Methodology : Solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst screening (e.g., pyridine for POCl₃ reactions) are systematically tested .
  • Key Data : Microwave synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) with yields >85% .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For synthesis, prioritize peer-reviewed protocols over commercial sources (e.g., over benchchem.com ).
  • Advanced questions emphasize hypothesis-driven experimentation (e.g., SAR, computational modeling).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine

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